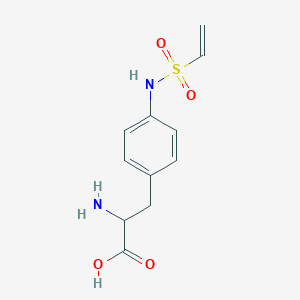
Trimethyl(phenanthren-2-yl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl(phenanthren-2-yl)silane is an organosilicon compound with the molecular formula C17H18Si It is characterized by the presence of a phenanthrene moiety attached to a silicon atom, which is further bonded to three methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl(phenanthren-2-yl)silane typically involves the reaction of phenanthrene with trimethylchlorosilane in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows: [ \text{Phenanthrene} + \text{Trimethylchlorosilane} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Trimethyl(phenanthren-2-yl)silane undergoes various chemical reactions, including:
Oxidation: The silicon-carbon bond can be oxidized to form silanols or siloxanes.
Reduction: The compound can be reduced using hydride donors.
Substitution: Electrophilic substitution reactions can occur at the phenanthrene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or sulfonyl chlorides.
Major Products:
Oxidation: Silanols or siloxanes.
Reduction: Silanes with reduced phenanthrene moieties.
Substitution: Phenanthrene derivatives with various substituents.
Wissenschaftliche Forschungsanwendungen
Trimethyl(phenanthren-2-yl)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Medicine: Investigated for its role in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism by which Trimethyl(phenanthren-2-yl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon-carbon bond is highly reactive and can participate in various chemical transformations. The phenanthrene moiety provides additional stability and reactivity, making the compound suitable for a wide range of applications.
Vergleich Mit ähnlichen Verbindungen
Trimethylsilane: An organosilicon compound with the formula (CH3)3SiH.
Phenyltrimethylsilane: Contains a phenyl group attached to a silicon atom bonded to three methyl groups.
Trimethyl(phenylethynyl)silane: Features a phenylethynyl group attached to a silicon atom bonded to three methyl groups.
Uniqueness: Trimethyl(phenanthren-2-yl)silane is unique due to the presence of the phenanthrene moiety, which imparts distinct chemical and physical properties
Eigenschaften
Molekularformel |
C17H18Si |
|---|---|
Molekulargewicht |
250.41 g/mol |
IUPAC-Name |
trimethyl(phenanthren-2-yl)silane |
InChI |
InChI=1S/C17H18Si/c1-18(2,3)15-10-11-17-14(12-15)9-8-13-6-4-5-7-16(13)17/h4-12H,1-3H3 |
InChI-Schlüssel |
HTMXECIZDKAJLY-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1=CC2=C(C=C1)C3=CC=CC=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-Fluoro-3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B15334242.png)



![5-Amino-3-bromobenzo[b]thiophene 1,1-dioxide](/img/structure/B15334253.png)




![tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.3]hept-5-ene-2-carboxylate](/img/structure/B15334288.png)


![3-[3-(Trifluoromethyl)phenyl]cyclobutanol](/img/structure/B15334319.png)

